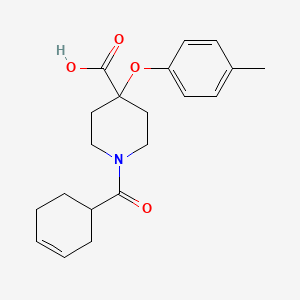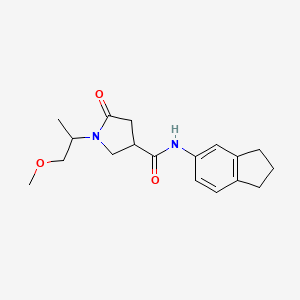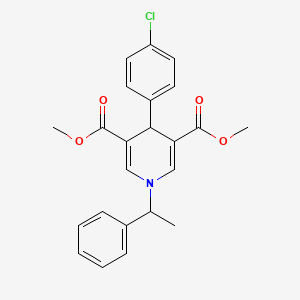![molecular formula C18H18ClNO B5319937 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride, also known as Furfenorex, is a psychostimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s and was used as an appetite suppressant and weight loss aid. However, due to its potential for abuse and addiction, it is no longer used for medical purposes. In recent years, Furfenorex has gained attention in the scientific community for its potential use in research.
作用机制
The exact mechanism of action of 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride is not fully understood. However, it is believed to work by blocking the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This, in turn, leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to decrease appetite and induce weight loss. Additionally, this compound has been shown to have anxiogenic effects, which can lead to increased anxiety and agitation.
实验室实验的优点和局限性
One advantage of using 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride in lab experiments is its ability to increase locomotor activity in animals. This can be useful in studying the effects of psychostimulants on the central nervous system. However, one limitation of using this compound is its potential for abuse and addiction. Care must be taken to ensure that it is used only for research purposes and not for recreational use.
未来方向
There are a number of potential future directions for research on 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, which is a neurotransmitter that is often targeted in the treatment of ADHD. Additionally, this compound may have potential as a treatment for depression, as it has been shown to increase levels of serotonin, which is often targeted in the treatment of depression.
Another area of interest is the development of new psychostimulant drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs with improved efficacy and reduced potential for abuse and addiction.
In conclusion, this compound is a psychostimulant drug that has gained attention in the scientific community for its potential use in research. It has been shown to have a number of biochemical and physiological effects and has potential as a treatment for ADHD and depression. However, care must be taken to ensure that it is used only for research purposes and not for recreational use.
合成方法
The synthesis of 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride involves the reaction of 2-(2-chlorophenyl)acetonitrile with 5-phenyl-2-furanmethanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. This compound has also been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant.
属性
IUPAC Name |
1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO.ClH/c1-3-7-15(8-4-1)13-19-14-17-11-12-18(20-17)16-9-5-2-6-10-16;/h1-12,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGWKUOWBLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)

![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)



![4'-(hydroxymethyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5319953.png)

![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)